![molecular formula C6H6O5 B019226 2,5-Dioxooxolan-3-YL acetate CAS No. 24766-96-9](/img/structure/B19226.png)
2,5-Dioxooxolan-3-YL acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,5-dioxooxolan-3-yl acetate-like compounds often involves catalyzed rearrangement and ring-closure reactions. For example, the gold(I) catalyzed rearrangement of 5-en-2-yn-1-yl acetates into acetoxy bicyclo[3.1.0]hexenes illustrates a method for generating structurally complex dioxolanes through catalyzed isomerization steps. These products can further transform, showcasing the versatility of dioxolane synthesis strategies (Buzas & Gagosz, 2006).
Molecular Structure Analysis
The molecular structure of dioxolanes, including 2,5-dioxooxolan-3-yl acetate, is characterized by their cyclic acetal framework, which significantly influences their chemical behavior and reactivity. The presence of oxygen atoms within the ring structure imparts unique electronic properties, affecting the compound's reactivity towards nucleophiles and electrophiles. Computational studies and NMR spectroscopy are commonly employed to elucidate the configuration and conformation of dioxolanes, aiding in the understanding of their chemical behavior (Cetinkaya, Schuchmann, & Sonntag, 1978).
Chemical Reactions and Properties
Dioxolanes undergo a variety of chemical reactions, including ring-opening, fragmentation, and cycloaddition reactions, which can be exploited in synthetic organic chemistry. The photolysis of dioxolanes, for example, leads to cleavage and rearrangement reactions that provide access to a range of functionalized compounds. These reactions are influenced by the substituents on the dioxolane ring and the reaction conditions, such as temperature and solvent (Doyle et al., 1997).
Aplicaciones Científicas De Investigación
Photolysis of 1,3-dioxolan and its derivatives produces various compounds such as acetone, propyl acetate, ethylene, acetaldehyde, methyl acetate, and ethylene oxide. This process has potential applications in chemical synthesis and environmental studies (Çetinkaya, Schuchmann, & Sonntag, 1978).
Asymmetric synthesis of 1,2-dioxolane-3-acetic acids, as described in a study, enables the configurational assignment of plakinic acid A, an incompletely characterized natural product. This has implications in natural product chemistry and pharmaceutical development (Dai, Trullinger, Liu, & Dussault, 2006).
The synthesis of poly(1,3-dioxolane) (PDXL) with high tensile strength and easy chemical recycling to monomer offers a promising candidate for a sustainable circular plastic economy. This study indicates potential applications in materials science, particularly in the development of sustainable plastics (Abel, Snyder, & Coates, 2021).
Investigations on heterogeneously catalyzed condensations of glycerol to cyclic acetals show the production of novel platform chemicals, like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These findings have potential applications in the synthesis of bio-based chemicals and sustainable industrial processes (Deutsch, Martin, & Lieske, 2007).
In pharmacological research, chiral dioxolane inhibitors have shown comparable or superior potency to other inhibitors and demonstrate potential for clinical evaluation. This is significant in the development of new pharmaceuticals and therapeutic agents (Crawley & Briggs, 1995).
The combination of hydroformylation and biocatalysis technologies has been used for the synthesis of key intermediates in angiotension-I converting enzyme and neutral endopeptidase inhibitors. This interdisciplinary approach has implications in synthetic chemistry and drug development (Cobley et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
(2,5-dioxooxolan-3-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJHSASZZAIAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337171 | |
Record name | 2,5-Dioxooxolan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxooxolan-3-YL acetate | |
CAS RN |
24766-96-9 | |
Record name | 2,5-Dioxooxolan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the modification of β-CD COFs with (3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl acetate impact their chiral recognition abilities?
A1: The research paper demonstrates that modifying β-CD COFs with (3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl acetate significantly enhances their chiral recognition abilities for specific drug enantiomers, such as dihydropyridines and fluoroquinolones []. This enhancement is attributed to the introduction of specific functional groups that interact differently with each enantiomer. While unmodified β-CD COFBPDA lacked chiral recognition for these drugs, the modified frameworks successfully separated the enantiomers in capillary electrochromatography. This difference suggests that the functional groups introduced by (3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl acetate play a crucial role in creating a chiral environment within the β-CD COF structure, enabling selective interaction and separation of enantiomers. Molecular docking simulations further support this mechanism by revealing distinct binding affinities and orientations for each enantiomer within the modified framework [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.